(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride
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Overview
Description
RWJ-56110 (dihydrochloride) is a potent and selective peptide-mimetic inhibitor of protease-activated receptor-1 (PAR-1) activation and internalization. It shows no effect on other protease-activated receptors such as PAR-2, PAR-3, or PAR-4 . This compound is known for its ability to inhibit the aggregation of human platelets induced by thrombin and SFLLRN-NH2, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of RWJ-56110 (dihydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods are also proprietary, but they typically involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
RWJ-56110 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RWJ-56110 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the activation and internalization of protease-activated receptors.
Biology: It is used to investigate the role of PAR-1 in various biological processes, including platelet aggregation and angiogenesis.
Medicine: It is used in preclinical studies to explore its potential therapeutic applications in conditions such as thrombosis and cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting PAR-1.
Mechanism of Action
RWJ-56110 (dihydrochloride) exerts its effects by selectively inhibiting the activation and internalization of PAR-1. This inhibition prevents the aggregation of human platelets induced by thrombin and SFLLRN-NH2 . The molecular targets and pathways involved include the binding of RWJ-56110 to the PAR-1 receptor, which blocks the receptor’s activation and subsequent signaling pathways .
Comparison with Similar Compounds
RWJ-56110 (dihydrochloride) is unique in its selectivity for PAR-1 and its ability to inhibit platelet aggregation without affecting other protease-activated receptors. Similar compounds include:
U46619: A thromboxane mimetic that also inhibits platelet aggregation but has different selectivity and mechanism of action.
SFLLRN-NH2: A peptide that induces platelet aggregation through PAR-1 activation but is not an inhibitor like RWJ-56110.
Properties
Molecular Formula |
C41H45Cl4F2N7O3 |
---|---|
Molecular Weight |
863.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride |
InChI |
InChI=1S/C41H43Cl2F2N7O3.2ClH/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26;;/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55);2*1H/t36-,37-;;/m0../s1 |
InChI Key |
MGZSVSHDIOPSBO-ZEUUMAKDSA-N |
Isomeric SMILES |
C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl |
SMILES |
C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl |
Canonical SMILES |
C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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